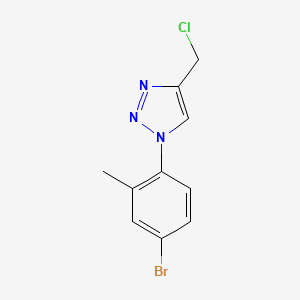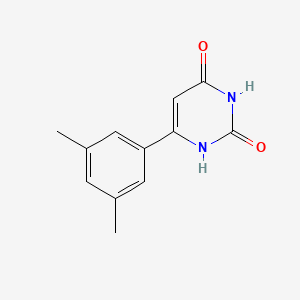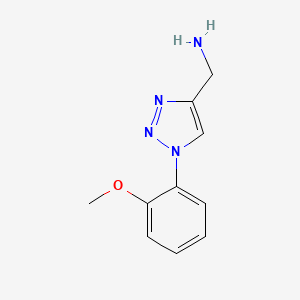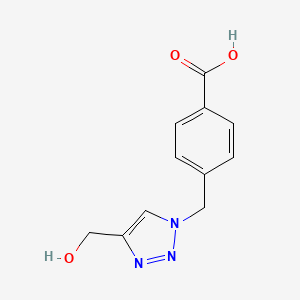![molecular formula C10H9N3O2S B1471806 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid CAS No. 1368448-35-4](/img/structure/B1471806.png)
2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid”, often involves the condensation between an aldehyde and urea, similar to the Mannich condensation . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .Molecular Structure Analysis
The molecular structure of “2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid” is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is attached to a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms.Applications De Recherche Scientifique
Antimicrobial Applications
Thiophene derivatives, which include compounds similar to “2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid”, have been shown to possess antimicrobial properties. This application is crucial in developing new antibiotics and treatments for bacterial infections .
Analgesic and Anti-inflammatory Uses
Compounds structurally related to the one you’re interested in have demonstrated analgesic and anti-inflammatory activities, suggesting potential use in pain relief and inflammation control .
Antitumor Activity
Some thiophene derivatives have been found to induce morphological and nuclear changes in tumor cells, indicating a possible role in cancer therapy .
Alzheimer’s Disease Inhibition
Derivatives of thiophene have been synthesized as potential inhibitors against Alzheimer’s disease, pointing towards a therapeutic application in neurodegenerative disorders .
Corrosion Inhibition
In the field of materials science, thiophene derivatives are used as inhibitors of corrosion of metals, which is significant for protecting industrial equipment and infrastructure .
Light-Emitting Diodes (LEDs) Fabrication
Thiophene compounds are also utilized in the fabrication of LEDs due to their desirable electronic properties, contributing to advancements in display technology .
Structural Investigation and Analysis
The structural properties of thiophene derivatives are subject to investigation, which is important for understanding their behavior and potential applications in various fields .
Synthesis of Novel Compounds
Thiophene derivatives serve as starting materials for synthesizing a range of novel compounds with diverse applications, from pharmaceuticals to materials science .
Propriétés
IUPAC Name |
2-[(6-thiophen-2-ylpyrimidin-4-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-10(15)5-11-9-4-7(12-6-13-9)8-2-1-3-16-8/h1-4,6H,5H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHNRGMXWFGUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=N2)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-Fluoro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1471724.png)
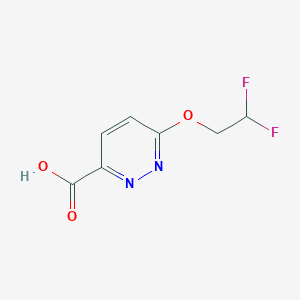
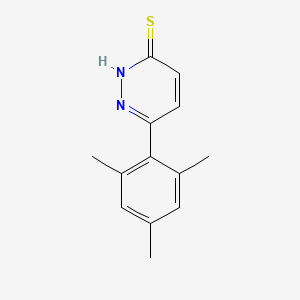
![(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471728.png)
![2-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471729.png)
![2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471730.png)

![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1471737.png)
